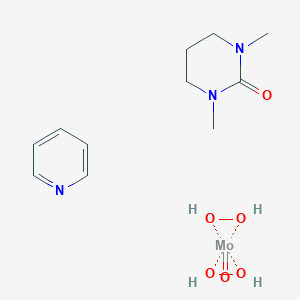

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

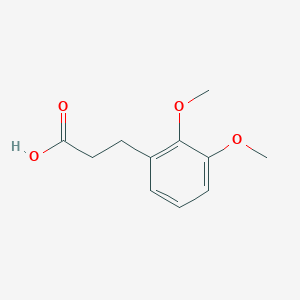

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is a combination of four chemical compounds that have been studied for their potential applications in scientific research.

Scientific Research Applications

1. 1,3-Dimethyl-1,3-diazinan-2-one and Related Compounds

Research on compounds like 1,3-dimethyl-1,3-diazinan-2-one focuses on their molecular structures and bonding properties. For example, the study of 5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane revealed that this compound adopts a chair conformation, and its molecular conformation is stabilized by an intramolecular C—H⋯N hydrogen bond, forming an S(6) ring motif (Warad et al., 2012). This research contributes to understanding the structural dynamics of similar diazinane derivatives.

2. Hydrogen Peroxide and Its Chemical Interactions

Hydrogen peroxide is widely used in various chemical processes. For instance, its interaction with 1,5-dienes, catalyzed by an osmium(III) complex, leads to the formation of cis-tetrahydrofurans, which has implications in organic synthesis and chemical engineering (Sugimoto et al., 2016).

3. Oxomolybdenum

Oxomolybdenum complexes have been studied for their catalytic properties, particularly in the epoxidation of olefins. The dioxomolybdenum(VI)–diazabutadiene complexes, for example, are highly active and selective catalysts for the homogeneous epoxidation of cyclooctene using tert-butyl hydroperoxide (Valente et al., 2004). This research contributes to the development of more efficient catalysts in organic chemistry.

4. Pyridine and Its Derivatives

Pyridine and its derivatives are central to many chemical reactions and are often used in creating complex molecular structures. For example, the study of 2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidine showed how the pyridine ring plays a role in the molecule's hydrogen bonding and overall stability (Jayaratna & Norman, 2010).

properties

IUPAC Name |

1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C5H5N.Mo.2H2O2.O/c1-7-4-3-5-8(2)6(7)9;1-2-4-6-5-3-1;;2*1-2;/h3-5H2,1-2H3;1-5H;;2*1-2H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIZQLXAXRBKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

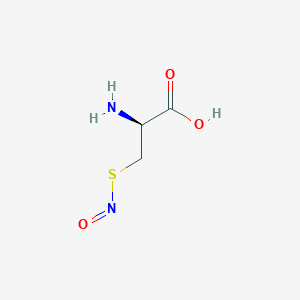

CN1CCCN(C1=O)C.C1=CC=NC=C1.OO.OO.O=[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21MoN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)

![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)